6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole
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Overview
Description
6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole is a heterocyclic compound that features a unique structure combining a pyran ring with a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole typically involves the catalytic epoxidation of benzfurazan derivatives. A practical procedure for the synthesis includes the use of specific catalysts and reaction conditions to achieve the desired product . The key steps involve nitration, reduction, epoxidation, and dehydration reactions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving nucleophiles, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole exerts its effects involves interactions with molecular targets such as potassium channels. The compound’s structure allows it to modulate the activity of these channels, leading to various physiological effects . The pathways involved include binding to specific sites on the channels and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano and benzoxadiazole derivatives, such as:
- 7,8-Dihydro-6,6-dimethyl-7,8-epoxy-6H-pyrano[2,3-f]benzo-2,1,3-oxadiazole
- Pyrano[2,3-d]pyrimidinone
- Pyrano[3,2-c]pyrazole
Uniqueness
6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to act as a potassium channel opener sets it apart from other similar compounds .
Properties
CAS No. |
142593-03-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6,6-dimethylpyrano[3,2-f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C11H10N2O2/c1-11(2)4-3-7-5-8-9(13-15-12-8)6-10(7)14-11/h3-6H,1-2H3 |
InChI Key |
QYHUUNRCGBRFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC3=NON=C3C=C2O1)C |
Origin of Product |
United States |
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